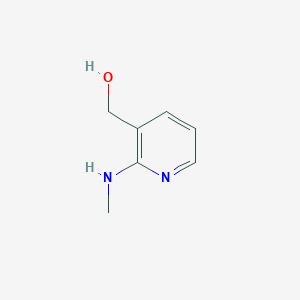
2-(Methylamino)pyridin-3-methanol
Übersicht
Beschreibung
2-(Methylamino)pyridine-3-methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring a methylamino group at the second position and a hydroxymethyl group at the third position on the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .
Synthetic Routes and Reaction Conditions:
-
Method 1:
Starting Material: 2-Chloronicotinic acid
Reagents: Methylamine hydrochloride, potassium carbonate, cuprous bromide
Solvent: Dimethylformamide (DMF)
Conditions: Reaction at 100°C
-
Method 2:
Starting Material: 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester
Reagents: Sodium borohydride or potassium borohydride, Lewis acid
Solvent: Tetrahydrofuran (THF)
Conditions: Reaction at room temperature
Industrial Production Methods: The industrial production of 2-(Methylamino)pyridine-3-methanol typically follows the synthetic routes mentioned above, with optimization for large-scale production. The high boiling point of the compound makes it suitable for large-scale industrial processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-(Methylamino)pyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)pyridine-3-methanol is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as an intermediate in the synthesis of complex molecules.
Biology: In the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used as a solvent and in the production of potassium sulfate.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)pyridine-3-methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Methylamino)pyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-(Methylamino)pyridine: The position of the methylamino group is different, affecting its reactivity and applications.
2-(Amino)pyridine-3-methanol: Similar structure but with an amino group instead of a methylamino group, leading to different chemical properties.
Uniqueness: 2-(Methylamino)pyridine-3-methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
[2-(methylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPMWCUNCNMNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406224 | |
| Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-12-5 | |
| Record name | 2-(Methylamino)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32399-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
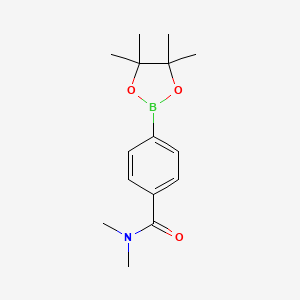
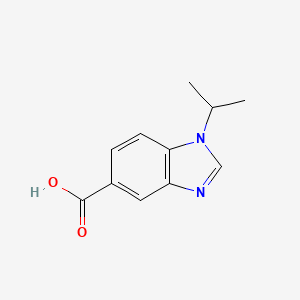

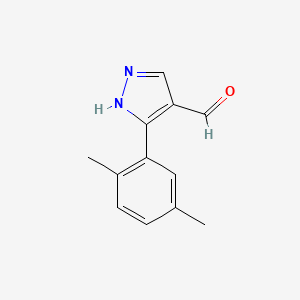
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)

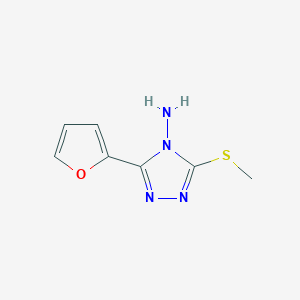
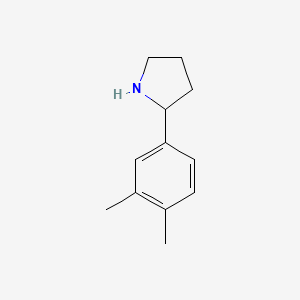
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)


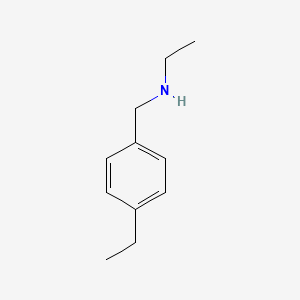
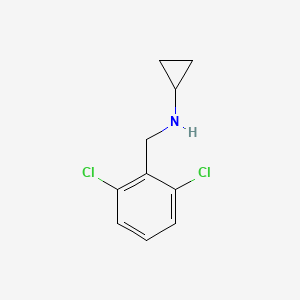
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)
